molecular formula C19H22FNO3 B12630890 (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine CAS No. 920802-21-7

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine

Cat. No.: B12630890
CAS No.: 920802-21-7
M. Wt: 331.4 g/mol
InChI Key: AINYQXJOFNGXOE-IBGZPJMESA-N
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Description

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 2,4-dimethoxyphenylmethyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the morpholine ring with 2,4-dimethoxybenzyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the 3-Fluorophenyl Group: The final step involves the nucleophilic substitution reaction of the intermediate compound with 3-fluorobenzyl bromide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-chlorophenyl)morpholine
  • (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-bromophenyl)morpholine
  • (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-iodophenyl)morpholine

Uniqueness

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different halogen substitutions.

Properties

CAS No.

920802-21-7

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine

InChI

InChI=1S/C19H22FNO3/c1-22-17-7-6-15(18(11-17)23-2)12-21-8-9-24-19(13-21)14-4-3-5-16(20)10-14/h3-7,10-11,19H,8-9,12-13H2,1-2H3/t19-/m0/s1

InChI Key

AINYQXJOFNGXOE-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC(=CC=C3)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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